molecular formula C22H24BrNO5 B8159089 Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8159089
M. Wt: 462.3 g/mol
InChI Key: ZXDCFWBPKXEXFD-UHFFFAOYSA-N
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Description

Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenoxy group containing bromine and a methoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine or methoxycarbonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield a variety of aryl or alkyl derivatives.

Scientific Research Applications

Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and phenoxy group allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-((3-chloro-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
  • Benzyl 4-((3-fluoro-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
  • Benzyl 4-((3-iodo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the bromine atom, in particular, can affect its behavior in chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

benzyl 4-[(3-bromo-5-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO5/c1-27-21(25)18-11-19(23)13-20(12-18)28-14-17-7-9-24(10-8-17)22(26)29-15-16-5-3-2-4-6-16/h2-6,11-13,17H,7-10,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDCFWBPKXEXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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